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Compound of Interest
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Cat. No.: B194054 Get Quote

This guide offers an objective comparison of the nephroprotective properties of Cilastatin and

Probenecid, intended for researchers, scientists, and professionals in drug development. By

examining their mechanisms of action, preclinical data, and clinical evidence, this document

aims to provide a clear framework for understanding their potential therapeutic applications in

preventing kidney injury.

Mechanisms of Nephroprotection
Cilastatin and Probenecid employ distinct yet overlapping mechanisms to protect the kidneys,

primarily by mitigating the accumulation of toxic substances within the renal proximal tubules.

Cilastatin: Initially developed to prevent the renal metabolism of the antibiotic imipenem,

Cilastatin's nephroprotective effects are now understood to be more extensive.[1] It primarily

acts by inhibiting Dehydropeptidase-I (DPEP1), an enzyme located on the brush border of

proximal tubule cells.[2][3] This inhibition prevents the degradation of certain drugs and blocks

the uptake of nephrotoxins into tubular cells.[2][4] Additionally, Cilastatin has been shown to

inhibit Organic Anion Transporters (OATs), specifically hOAT1 and hOAT3, which are crucial

pathways for the entry of many drugs and toxins into kidney cells.[5][6] Some evidence also

suggests it reduces the expression of megalin, an endocytic receptor involved in the uptake of

drugs like gentamicin.[7] Beyond transport inhibition, Cilastatin also appears to reduce renal

inflammation by blocking DPEP1-mediated leukocyte recruitment.[2][8]

Probenecid: Probenecid is a well-known uricosuric agent that functions as a potent inhibitor of

Organic Anion Transporters (OATs) in the proximal tubules.[9][10] By competitively blocking
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OAT1 and OAT3, it reduces the intracellular accumulation of various nephrotoxic anionic drugs,

such as certain antibiotics and chemotherapeutics.[6][11][12] More recent research has

uncovered additional protective mechanisms, including the inhibition of the Pannexin 1

(Panx1)/P2X7 receptor axis, which plays a role in inflammation and cell death in the context of

ischemia-reperfusion injury.[13] This action helps to downregulate the NLRP3 inflammasome, a

key component of the inflammatory response.[13]

Tubular Lumen Proximal Tubule Cell

Interstitium / Blood

Nephrotoxic Agents
(e.g., Imipenem, Gentamicin,

Cisplatin, Diclofenac)

DPEP1

Metabolism/
Uptake

OAT1 / OAT3Uptake

Megalin

Uptake

Cellular Injury
(Oxidative Stress, Apoptosis)

Probenecid Inhibits

Cilastatin

Inhibits

Inhibits

Downregulates
Expression

Click to download full resolution via product page

Caption: Mechanisms of Cilastatin and Probenecid in the renal proximal tubule.

Comparative Efficacy: Preclinical Data
Direct comparisons in animal models provide valuable insights into the relative efficacy of

Cilastatin and Probenecid. A key study investigated their ability to mitigate imipenem-induced

acute kidney injury in rabbits. Both agents demonstrated protective effects, but through

potentially different magnitudes of impact on renal transporters.
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In this study, both Cilastatin and Probenecid significantly ameliorated the structural kidney

damage, reduced the increase in serum creatinine (CRE) and blood urea nitrogen (BUN), and

inhibited the intracellular accumulation of imipenem in renal cells.[5][6] These findings highlight

that both compounds are effective at reducing nephrotoxicity by blocking the entry of the toxic

agent into tubular cells via OATs.[5][6]

Other preclinical studies have independently demonstrated the efficacy of each agent against

various nephrotoxins:

Cilastatin has shown protective effects against kidney injury induced by gentamicin,

cisplatin, vancomycin, and diclofenac.[7][14][15]

Probenecid has been shown to prevent acute tubular necrosis in mouse models of

aristolochic acid nephropathy and renal ischemia-reperfusion injury.[11][13]

Quantitative Preclinical Data Summary
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Model Agent(s) Key Findings Reference

Imipenem-Induced

AKI (Rabbits)
Imipenem (Imp)

Increased serum CRE

and BUN. Significant

renal tubular damage.

[5][16]

Imp + Cilastatin (Cil)

Significantly reduced

CRE and BUN levels

compared to Imp

alone. Ameliorated

kidney structural

damage.

[5][16]

Imp + Probenecid

(Prb)

Significantly reduced

CRE and BUN levels

compared to Imp

alone. Ameliorated

kidney structural

damage.

[5][16]

Gentamicin-Induced

AKI (Rats)
Gentamicin (Genta)

Increased serum

CRE, BUN, and

proteinuria.

Decreased glomerular

filtration rate (GFR).

[7]

Genta + Cilastatin

Significantly

prevented increases

in CRE, BUN, and

proteinuria, and the

decrease in GFR.

[7]

Diclofenac-Induced

Nephrotoxicity (Cell

Culture)

Diclofenac

Decreased renal cell

viability with an IC50

of 420 µM.

[14]
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Diclofenac + Cilastatin

Increased the IC50 of

diclofenac to 908 µM,

indicating significant

protection against

cytotoxicity.

[14]

Renal

Ischemia/Reperfusion

(Rats)

I/R Injury

Elevated serum

nephrotoxicity indices.

Increased expression

of Panx 1, P2X7R,

and NLRP3

inflammasome

components.

[13]

I/R + Probenecid

Reduced serum

nephrotoxicity indices.

Downregulated Panx

1/P2X7R axis and

NLRP3 inflammasome

signaling.

[13]

Clinical Evidence
The clinical evidence for Cilastatin's nephroprotective role comes largely from studies of the

combination product imipenem-cilastatin. Probenecid's clinical data in this area is more

limited, though its mechanism is well-established.

A systematic review and meta-analysis of 10 studies (5 randomized controlled trials and 5

observational studies) found that patients treated with imipenem-cilastatin had a significantly

lower risk of acute kidney injury (AKI) compared to control groups (pooled risk ratio of 0.52).[2]

[17] These patients also had lower subsequent serum creatinine concentrations.[2][17] It is

important to note that these studies are indirect, as they did not use Cilastatin alone. However,

the upcoming Phase II PONTIAC trial is designed to evaluate the efficacy of Cilastatin as a

standalone agent for preventing drug-induced AKI.[3][4]

For Probenecid, a clinical study in surgical patients showed that it could prevent the increase in

urinary markers of renal injury associated with low-flow sevoflurane anesthesia, which
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produces the nephrotoxic Compound A.[18] This supports its mechanism of blocking renal

anion transport in a clinical setting.

Summary of Key Clinical Findings
Agent Study Design Population Key Outcome Reference

Imipenem-

Cilastatin

Meta-analysis (7

studies, 6,301

participants)

Patients at risk of

AKI

Lower risk of AKI

(RR, 0.52; 95%

CI, 0.40-0.67)

[2][17]

Imipenem-

Cilastatin

Meta-analysis (6

studies)

Patients at risk of

AKI

Lower serum

creatinine

(Weighted Mean

Difference, -0.14

mg/dL)

[2][17]

Probenecid

Randomized

Controlled Trial

(64 patients)

Surgical patients

receiving

sevoflurane

Prevented

increases in

urinary markers

of renal injury

(protein, β2-

microglobulin,

NAG)

[18]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for in vivo and in vitro experiments cited in this guide.

In Vivo Model: Imipenem-Induced Nephrotoxicity in
Rabbits
This protocol is based on the methodology described by Lu et al. (2019).[5][16]

Animal Model: Male New Zealand white rabbits are used.

Grouping: Animals are divided into four groups: Control (saline), Imipenem (Imp), Imipenem

+ Cilastatin (Imp+Cil), and Imipenem + Probenecid (Imp+Prb).
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Dosing Regimen:

The Imp group receives imipenem (200 mg/kg) intravenously (i.v.).

The Imp+Cil group receives imipenem (200 mg/kg, i.v.) and cilastatin (200 mg/kg, i.v.).

The Imp+Prb group receives imipenem (200 mg/kg, i.v.) and probenecid (50 mg/kg, i.v.).

Sample Collection: Blood and urine are collected at baseline, 24, and 48 hours post-

administration.

Biochemical Analysis: Serum is analyzed for creatinine (CRE) and blood urea nitrogen

(BUN) levels. Urine is analyzed for protein content.

Histological Analysis: At 48 hours, animals are euthanized, and kidneys are harvested.

Kidney sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff

(PAS) to assess tubular damage, including cell swelling, necrosis, and glomerular atrophy.

Select Male New Zealand
White Rabbits

Randomize into 4 Groups:
1. Control (Saline)

2. Imipenem (200 mg/kg)
3. Imp + Cilastatin (200 mg/kg each)
4. Imp + Probenecid (200/50 mg/kg)

Administer Treatment
Intravenously (i.v.)

Collect Blood & Urine Samples
(0, 24, 48 hours)

Harvest Kidneys at 48h
for Histological Analysis
(H&E and PAS Staining)

Biochemical Analysis:
- Serum Creatinine

- Blood Urea Nitrogen (BUN)
- Urine Protein

Compare Renal Function
& Histopathology

Click to download full resolution via product page

Caption: Workflow for an in vivo nephrotoxicity experiment.

In Vitro Model: OAT-Mediated Cytotoxicity Assay
This protocol is based on methodologies using HEK293 cells overexpressing specific

transporters.[5][14]

Cell Lines: Use three cell lines: Mock-HEK293 (control), hOAT1-HEK293 (overexpressing

human OAT1), and hOAT3-HEK293 (overexpressing human OAT3).
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Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

Treatment:

Expose cells to increasing concentrations of a nephrotoxic agent (e.g., imipenem,

diclofenac acyl glucuronide) alone.

In parallel, co-incubate cells with the nephrotoxic agent and a fixed concentration of an

inhibitor (e.g., 200 µM Cilastatin or 200 µM Probenecid).

Incubation: Incubate cells for 24-48 hours.

Viability Assay: Assess cell viability using a standard method, such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Data Analysis: Calculate cell survival rates for each condition relative to untreated controls.

Determine if the presence of Cilastatin or Probenecid significantly increases cell viability in

hOAT1- and hOAT3-expressing cells compared to the nephrotoxin alone.

Conclusion
Both Cilastatin and Probenecid demonstrate significant nephroprotective properties, primarily

by inhibiting the transport of toxic substances into renal proximal tubule cells.

Probenecid acts as a broad-spectrum inhibitor of Organic Anion Transporters and has shown

efficacy in various preclinical models. Its clinical use for nephroprotection is supported by its

well-understood mechanism but is less explored than Cilastatin.

Cilastatin offers a potentially more multifaceted mechanism of action, inhibiting not only

OATs but also DPEP1 and the megalin pathway, while also providing anti-inflammatory

effects. The robust, albeit indirect, clinical data from imipenem-cilastatin studies is

promising, and dedicated clinical trials are underway to confirm its efficacy as a standalone

nephroprotective agent.

For researchers and drug developers, the choice between these agents may depend on the

specific nephrotoxin and the underlying pathology. Cilastatin's broader mechanism may offer
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an advantage in complex cases involving multiple injury pathways, a hypothesis that future

head-to-head clinical trials will be crucial to substantiate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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